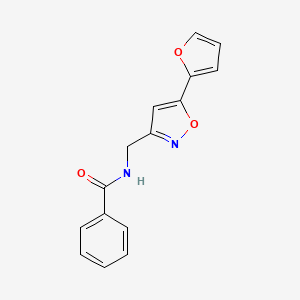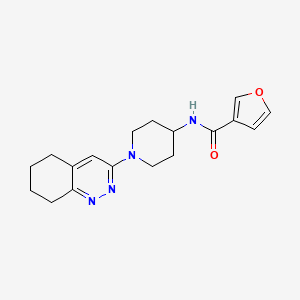![molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6](/img/structure/B2671736.png)
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C12H14N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a 4-methylphenylsulfanyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine typically involves multiple steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-(4-methylphenylsulfanyl)pyrimidine.
Methoxylation: The hydroxyl groups at positions 4 and 6 are converted to methoxy groups using methanol and sodium hydroxide.
Purification: The product is purified through recrystallization to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity.
化学反应分析
Types of Reactions
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Substitution: Methanol and sodium hydroxide for methoxylation reactions.
Major Products
Oxidation: The major product is 4,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学研究应用
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine: Similar structure but with a methylsulfanyl group instead of a 4-methylphenylsulfanyl group.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJGMQRNRSYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)

![N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2671658.png)



![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)



![7-Fluoro-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671676.png)
